N-(2-Oxocyclopentyl)acetamide
Description
N-(2-Oxocyclopentyl)acetamide is an organic compound featuring a cyclopentane ring with a ketone (oxo) group at the 2-position and an acetamide substituent.
- Molecular Formula: Hypothetically, the formula is C₇H₁₁NO₂, derived from a cyclopentyl backbone (C₅H₇O), an acetamide group (C₂H₅NO), and an additional oxygen from the ketone.
- The cyclopentyl ring contributes to steric bulk and lipophilicity, impacting pharmacokinetics .
Properties
CAS No. |
62136-36-1 |
|---|---|
Molecular Formula |
C7H11NO2 |
Molecular Weight |
141.17 g/mol |
IUPAC Name |
N-(2-oxocyclopentyl)acetamide |
InChI |
InChI=1S/C7H11NO2/c1-5(9)8-6-3-2-4-7(6)10/h6H,2-4H2,1H3,(H,8,9) |
InChI Key |
MQFVKKSPRGSNEX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1CCCC1=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions:
Direct Condensation: One common method involves the direct condensation of acetamides with ketones.
Organometallic Reagents: Another method involves the addition of an organometallic reagent to a nitrile, followed by quenching the resulting imine with an electrophile.
Transition Metal-Catalyzed Coupling: This method uses vinyl derivatives such as vinyl halides, triflates, or tosylates, coupled with transition metal catalysts to form the desired compound.
Industrial Production Methods: Industrial production methods for N-(2-Oxocyclopentyl)acetamide often involve large-scale synthesis using the above-mentioned routes, optimized for yield and purity. The choice of method depends on the availability of starting materials and the desired scale of production.
Chemical Reactions Analysis
Types of Reactions:
Substitution: This compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products:
Oxidation: Formation of carboxylic acids or other oxidized derivatives.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted acetamides or other derivatives.
Scientific Research Applications
N-(2-Oxocyclopentyl)acetamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-(2-Oxocyclopentyl)acetamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Structural Modifications and Their Impacts
- Cyclopentyl vs.
- Oxo Group Position: The 2-oxo group in this compound likely increases polarity and hydrogen-bonding capacity compared to non-oxo analogs (e.g., N-cyclopentylacetamide), enhancing target affinity .
- Heterocyclic Additions: Compounds like ’s oxazole or ’s pyridazinone introduce aromaticity and planar regions, critical for stacking interactions in biological systems .
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